

Application Notes: Detection of Mitochondrial Hydrogen Peroxide in Cultured Cells using MitoPY1

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Compound of Interest

Compound Name: **MitoPY1**

Cat. No.: **B560298**

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Introduction

Mitochondria are a primary source of endogenous cellular hydrogen peroxide (H_2O_2), a key reactive oxygen species (ROS) involved in both physiological signaling and pathological oxidative stress.^[1] **MitoPY1** (Mitochondria Peroxy Yellow 1) is a fluorescent probe designed for the specific detection of H_2O_2 within the mitochondria of live cells.^{[1][2][3][4]} This probe utilizes a triphenylphosphonium (TPP) cation to target the mitochondria, driven by the organelle's membrane potential.^{[1][5]} Its fluorescence is activated by a boronate-based molecular switch that selectively reacts with H_2O_2 to yield a fluorescent product, **MitoPY1ox**, resulting in a "turn-on" fluorescence enhancement.^{[1][2][5]} This specific reactivity allows for the visualization and quantification of localized changes in mitochondrial H_2O_2 levels, distinguishing it from other ROS.^[1]

Principle of Detection

The **MitoPY1** probe is comprised of two key functional domains: a TPP group for mitochondrial localization and a boronate-masked xanthene fluorophore.^[1] In its native state, the boronate group quenches the fluorescence of the xanthene core. Upon reaction with H_2O_2 , the boronate is converted to a phenol, which triggers the opening of a lactone ring. This structural change results in a highly fluorescent, fully conjugated xanthene fluorophore.^[1] This mechanism provides a direct and selective method for detecting H_2O_2 .

Applications

MitoPY1 is a valuable tool for investigating the role of mitochondrial H₂O₂ in a variety of cellular processes and disease models. Its applications include:

- Monitoring oxidative stress: Detecting elevated mitochondrial H₂O₂ levels in response to toxins, such as paraquat in models of Parkinson's disease.[6][7]
- Studying cellular signaling: Investigating the involvement of mitochondrial ROS in signaling pathways related to cell growth, proliferation, and apoptosis.[1]
- Drug development: Screening compounds that may modulate mitochondrial ROS production.
- Physiological studies: Examining changes in mitochondrial H₂O₂ levels during normal physiological processes.[1]

Data Presentation

Table 1: Spectroscopic and Staining Properties of MitoPY1

Property	Value	Reference
MitoPY1 (unreacted)		
Excitation Wavelength (λ_{ex})	489 nm, 510 nm	[1] [6]
Emission Wavelength (λ_{em})	540 nm	[1] [6]
Molar Extinction Coefficient (ϵ)	14,300 M ⁻¹ cm ⁻¹ at 489 nm; 14,200 M ⁻¹ cm ⁻¹ at 510 nm	[1] [6]
Quantum Yield (Φ)	0.019	[1] [6]
MitoPY1ox (H ₂ O ₂ -reacted)		
Excitation Wavelength (λ_{ex})	510 nm	[1] [6]
Emission Wavelength (λ_{em})	528 nm	[1] [6]
Molar Extinction Coefficient (ϵ)	22,300 M ⁻¹ cm ⁻¹ at 510 nm	[1] [6]
Quantum Yield (Φ)	0.405	[1] [6]
Staining Conditions		
Recommended Concentration	5-10 μ M	[1] [5]
Incubation Time	45-60 minutes	[1] [5]
Incubation Temperature	37 °C	[1] [5]

Experimental Protocols

Materials

- MitoPY1 probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Cultured mammalian cells (e.g., HeLa)
- Appropriate cell culture medium
- Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable imaging buffer

- Hoechst stain (for nuclear counterstaining, optional)
- MitoTracker Deep Red (for mitochondrial co-localization, optional)[1]
- Hydrogen peroxide (H_2O_2) or other stimulants (e.g., paraquat) for positive controls
- Fluorescence microscope with appropriate filters (e.g., for GFP or YFP)

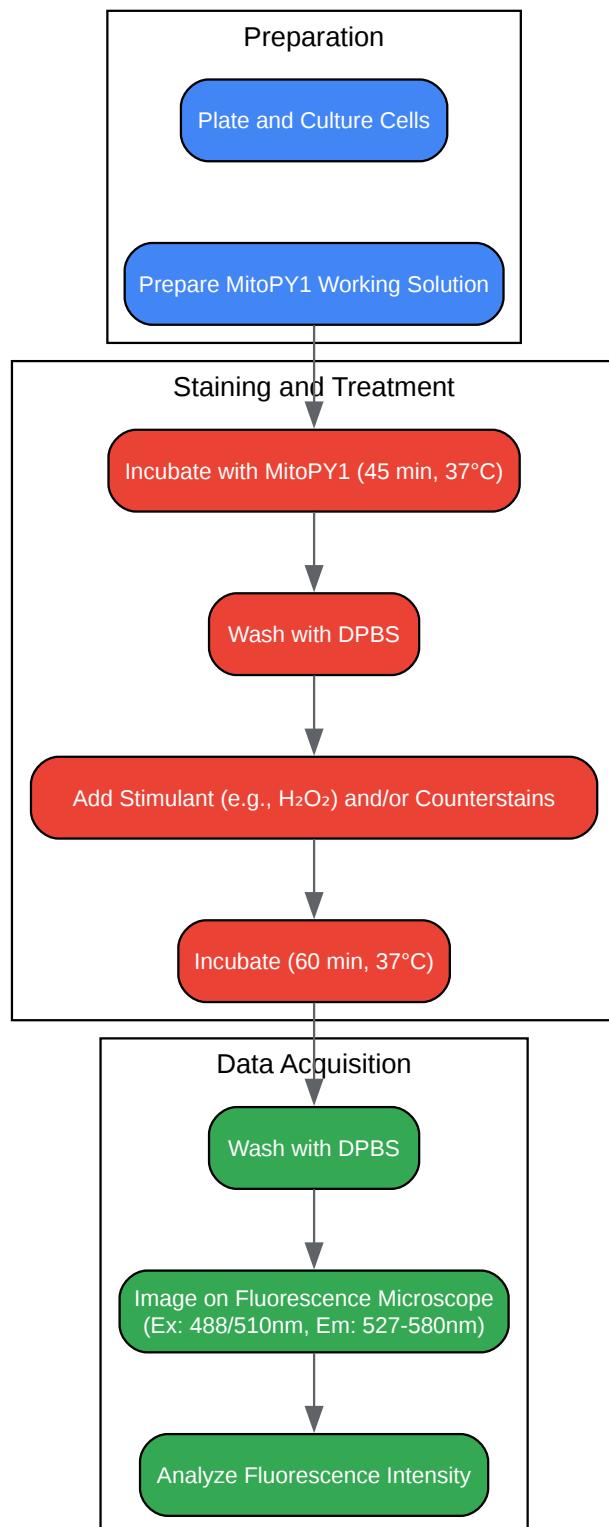
Protocol for Staining Cultured Cells with **MitoPY1**

- Cell Preparation:
 - Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluence.
- Reagent Preparation:
 - Prepare a stock solution of **MitoPY1** in anhydrous DMSO. Store protected from light at -20°C.
 - On the day of the experiment, dilute the **MitoPY1** stock solution in DPBS or serum-free medium to the final working concentration (e.g., 10 μM).
- Staining:
 - Remove the culture medium from the cells and wash once with DPBS.
 - Add the **MitoPY1** working solution to the cells.
 - Incubate for 45 minutes at 37°C.[1]
- Optional Co-staining and Stimulation:
 - After the initial **MitoPY1** incubation, the medium can be exchanged for fresh DPBS containing optional counterstains like Hoechst for the nucleus and a mitochondrial marker like MitoTracker Deep Red.[1]
 - For positive control experiments, add the stimulant (e.g., 100 μM H_2O_2) to the cells and incubate for an additional 60 minutes at 37°C.[1]

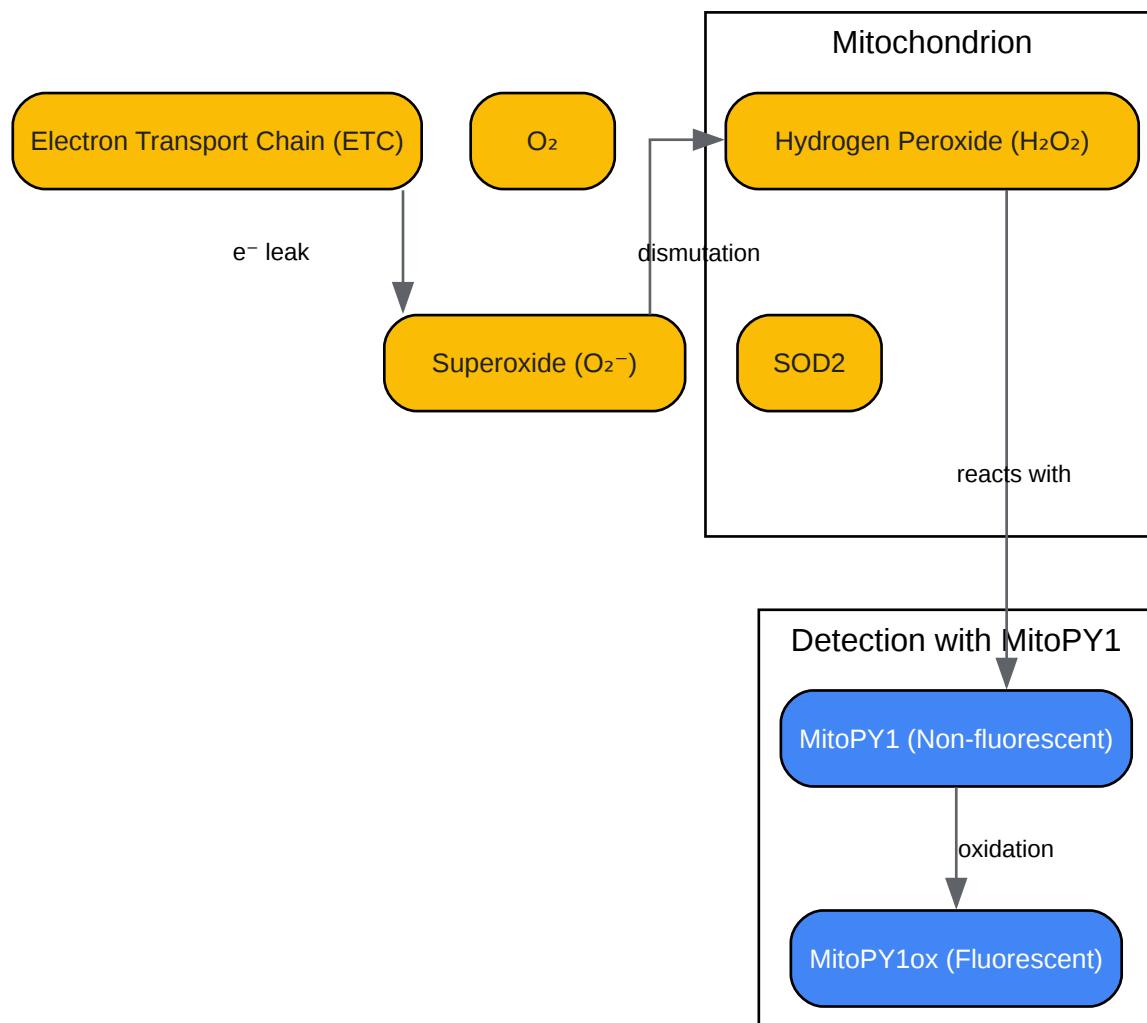
- Imaging:
 - Wash the cells with DPBS to remove excess probe.
 - Add fresh DPBS or imaging buffer to the cells.
 - Image the cells using a fluorescence microscope. For confocal microscopy, use an excitation wavelength of 488 nm or 510 nm and collect emission between 527 nm and 580 nm.[\[1\]](#)
 - **MitoPY1** fluorescence can also be quantified using flow cytometry, typically through the GFP channel.[\[1\]](#)

Visualization

MitoPY1 Staining Experimental Workflow

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Caption: Experimental workflow for **MitoPY1** staining of cultured cells.

Simplified Pathway of Mitochondrial H₂O₂ Production and Detection[Click to download full resolution via product page](#)

Caption: Mitochondrial H₂O₂ production and its detection by **MitoPY1**.

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